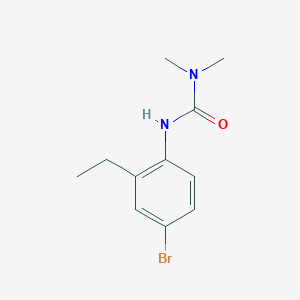
1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
説明
The compound “1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and bromine (Br) atoms in its structure . The presence of a urea group (-NH-CO-NH2) and a bromo-ethylphenyl group in the compound suggests that it might have properties similar to those of other urea derivatives and brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would consist of a urea group attached to a bromo-ethylphenyl group . The bromine atom would likely add significant weight to the molecule, and the presence of the urea group could lead to hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the urea group) would influence its properties .科学的研究の応用
Phase Transformations in Similar Compounds
Research on similar compounds, such as 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, revealed a reversible thermal phase transformation, which occurs at about 170–180 K. This transformation involves a change from a monoclinic to a triclinic crystal system, with the isopropyl group showing disordered behavior above the transition temperature and ordered behavior below it (Kariuki & El‐Hiti, 2017).
Chemical Synthesis and Modification
The synthesis and modification of similar compounds, such as N′-(ω-Phenylalkyl)-N,N-dimethylureas, have been explored. Lithiation of these compounds with tert-butyllithium in anhydrous tetrahydrofuran at low temperatures leads to substitution on the nitrogen and the side-chain. These lithium reagents can react with various electrophiles, resulting in a range of substituted derivatives (Smith, El‐Hiti, & Alshammari, 2012).
Characterization and Synthesis of Analogous Compounds
Research on the synthesis and characterization of analogous compounds, such as 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, offers insights into the potential applications of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea. These compounds can exhibit significant anti-proliferative effects in vitro, suggesting potential use in medical applications (Yamada et al., 2010).
Applications in Analytical Chemistry
Similar compounds, such as Maloran (3-(3-chloro, 4-bromophenyl)-1-methoxy-lmethylurea), have been used as selective herbicides and their degradation in soil has been studied. This implies potential applications in environmental and agricultural research (Katz & Strusz, 1968).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVDYCNWKAQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



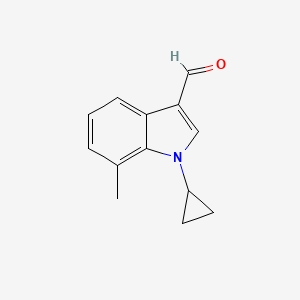
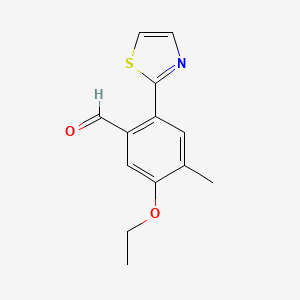

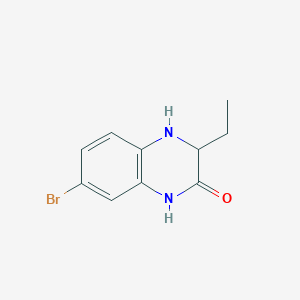
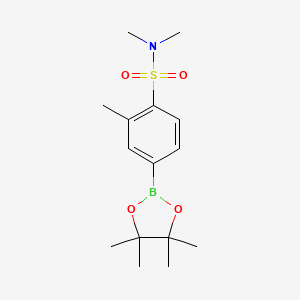

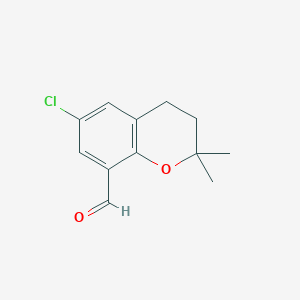
![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)

![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)

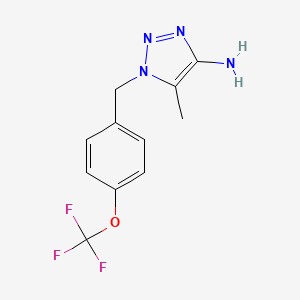
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)
